甲胺-d5

描述

Synthesis Analysis

Methylamines, including monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA), are typically synthesized from methanol and ammonia over a dehydration catalyst, such as silica alumina. The process has evolved to favor DMA production due to market demand, leading to the development of highly selective zeolite-based catalysts (Corbin, Schwarz, & Sonnichsen, 1997). Additionally, the synthesis of methylamines from carbon dioxide, hydrogen, and ammonia over Cu/Al2O3 catalysts highlights the influence of reaction conditions on product distribution (Gredig, Koeppel, & Baiker, 1996).

Molecular Structure Analysis

The molecular structure of methylamines has been studied extensively, revealing the impact of the methyl group on stabilizing specific DNA structures. For instance, methylation of cytosine at the C5 position is associated with the stabilization of the Z-DNA structure through hydrophobic bonding, demonstrating the subtle yet significant effects of methyl groups on molecular interactions (Fujii et al., 1982).

Chemical Reactions and Properties

Methylamine participates in various chemical reactions, displaying remarkable versatility. Its reactivity has been studied in contexts such as the synthesis of complex organic compounds, highlighting the role of methylamine in facilitating bond formations and transitions. The interactions and stability of methylamine in different environments, such as hydration clusters, provide insights into its behavior in biological and industrial systems (Lv et al., 2015).

Physical Properties Analysis

The physical properties of methylamine, including its structure in liquid states and mixtures, have been elucidated through molecular dynamics simulations. These studies reveal the complex local environments and hydrogen bonding patterns in liquids containing methylamine, contributing to our understanding of its solubility, volatility, and interaction with water (Kusalik, Bergman, & Laaksonen, 2000).

科学研究应用

甲胺的稳定性和结构特征:研究了甲胺水化簇的结构和稳定性,这对于理解其在生物体中的形成机制以及含有氨基官能团的较大分子的水化结构非常重要 (Lv, Liu, Huang, Feng, Jiang, & Huang, 2015).

抗汗剂中的甲胺:研究了用于个人护理产品的十甲基环戊硅氧烷 (D5) 的释放和环境影响,这表明了此类化学品的潜在环境影响 (Gouin, van Egmond, Sparham, Hastie, & Chowdhury, 2013).

鸡中甲胺和多巴胺的相互作用:探讨了甲胺对鸡采食行为的影响,表明甲胺通过 D1 和 D2 受体与多巴胺能系统之间存在相互作用 (Mahzouni, Zendehdel, Babapour, & Charkhkar, 2016).

人尿中的甲胺:甲胺存在于人尿中,并在肾脏和肝脏疾病期间的中枢神经系统紊乱以及氧化应激引起的全身毒性中发挥作用。本研究提供了健康志愿者每日尿液中甲胺的排泄数据,并调查了各种食物物质作为潜在的膳食来源 (Mitchell & Zhang, 2001).

假单胞菌降解氨基甲酸酯:详细说明了假单胞菌菌株 C5pp 如何利用氨基甲酸酯作为碳和氮源,重点关注甲胺作为降解过程一部分的代谢,从而通过生物地球化学循环维持生态平衡 (Kamini, Sharma, Punekar, & Phale, 2018).

大鼠中的甲胺代谢和排泄:本研究探讨了大鼠中甲胺的来源和分布,深入了解代谢平衡和甲胺的处理,这可能与理解人类中类似过程有关 (Smith, Wishnok, & Deen, 1994).

安全和危害

Methylamine-d5 is classified as Acute Tox. 3 Inhalation, Eye Dam. 1, Flam. Gas 1A, Press. Gas Liquefied gas, Skin Irrit. 2, and STOT SE 3 . It is hazardous to the respiratory system . Inhalation of methylamine vapors can cause irritation of the nose and throat, violent sneezing, burning sensation of the throat, coughing, constriction of the larynx, difficulty in breathing, pulmonary congestion, and edema of the lungs .

未来方向

属性

IUPAC Name |

N,N,1,1,1-pentadeuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-OMNVKBNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

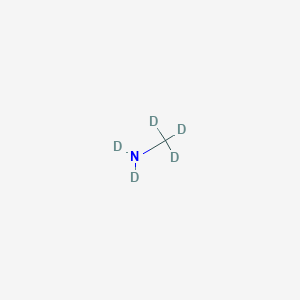

[2H]C([2H])([2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933210 | |

| Record name | (~2~H_3_)Methan(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.088 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylamine-d5 | |

CAS RN |

14779-55-6 | |

| Record name | (2H6)Methylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_3_)Methan(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H6]methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)